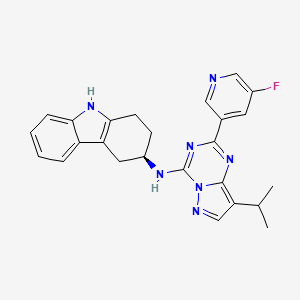
AHR antagonist 5 free base
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AHR 拮抗剂 5 游离碱是一种选择性的口服活性芳香烃受体 (AHR) 抑制剂。 该化合物有效地阻止 AHR 从细胞质转运到细胞核,使其对 AHR 的选择性远高于其他受体、转运蛋白和激酶 .
准备方法
AHR 拮抗剂 5 游离碱的制备涉及合成路线,包括使用各种试剂和溶剂。 一种常见的方法是将化合物溶解在二甲基亚砜 (DMSO) 中,然后与聚乙二醇 300 (PEG300) 和吐温 80 混合,然后再加入蒸馏水 。这种方法确保化合物处于适合研究应用的形式。工业生产方法通常涉及使用类似试剂和条件的大规模合成,以确保高纯度和一致性。
化学反应分析
AHR 拮抗剂 5 游离碱经历了几种类型的化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用氧化剂。
还原: 这涉及添加氢或去除氧,通常使用还原剂。
取代: 这种反应涉及用另一种原子或原子团取代一个原子或原子团,通常使用特定试剂和条件。
这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .
科学研究应用
AHR 拮抗剂 5 游离碱具有广泛的科学研究应用,包括:
化学: 用作研究芳香烃受体及其在各种化学过程中的作用的工具。
生物学: 有助于理解 AHR 的生物学功能,包括其在细胞信号传导和基因表达中的作用。
医学: 研究其在治疗癌症等疾病中的潜在治疗应用,其中 AHR 在肿瘤进展和免疫反应中起作用.
工业: 用于开发针对 AHR 的新药和治疗剂.
作用机制
AHR 拮抗剂 5 游离碱的作用机制涉及阻断 AHR 从细胞质转运到细胞核。这种抑制阻止 AHR 与 DNA 结合并调节靶基因的表达。 分子靶标包括参与免疫反应和细胞增殖的各种信号通路和转录因子 .
相似化合物的比较
AHR 拮抗剂 5 游离碱在其对 AHR 的高选择性方面是独特的,优于其他受体和激酶。类似的化合物包括:
CH-223191: 另一种具有类似抑制效应的 AHR 拮抗剂。
短叶酸: 一种抑制 AHR 的天然产物,但具有不同的效力和选择性.
他匹那罗: 一种用于治疗银屑病的局部治疗方法,也靶向 AHR.
这些化合物在其作用机制方面有一些相似之处,但在其化学结构、效力和具体应用方面有所不同。
生物活性
AHR antagonist 5 free base is a selective and orally active inhibitor of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism and immune response. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer and autoimmune diseases.
- Molecular Formula : C25H24FN7
- Molecular Weight : Approximately 441.5 g/mol
- CAS Number : 2247950-42-9
The primary biological activity of this compound is its ability to block the activation of the AHR pathway. This inhibition leads to decreased expression of AHR target genes, which are often involved in promoting tumor growth and immune modulation. Specifically, this compound prevents the translocation of AHR from the cytoplasm to the nucleus, thereby inhibiting gene activation associated with various pathological conditions .
Biological Effects
- Tumor Cell Proliferation : Studies indicate that this compound can reduce tumor cell proliferation and enhance the efficacy of certain chemotherapeutic agents by modulating the tumor microenvironment. This is particularly relevant in cancers where AHR signaling contributes to tumor progression.
- Immune Modulation : In human T cell assays, this compound induces an activated T cell state, inhibiting genes such as CYP1A1 and IL-22 while increasing pro-inflammatory cytokines like IL-2 and IL-9. This suggests that this compound may play a role in enhancing anti-tumor immunity .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. It has been shown to modulate cytokine production in co-culture experiments with immune cells, indicating its influence on immune responses .
Comparative Analysis with Other AHR Antagonists
The following table compares this compound with other known AHR inhibitors:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| AHR Antagonist 1 | Contains different aromatic substituents | Less selective than AHR antagonist 5 |
| AHR Antagonist 2 | Similar core structure but different side chains | Exhibits higher toxicity |
| AHR Antagonist 3 | Contains halogen substitutions | More potent but less orally bioavailable |
| AHR Antagonist 4 | Different nitrogen heterocycles | Broader spectrum of biological activity |
This compound stands out due to its selective inhibition profile and favorable pharmacokinetic properties, making it a promising candidate for further development in therapeutic applications related to cancer and autoimmune diseases.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound in various contexts:
- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the expression of AHR target genes in human and rodent cell lines, with an IC50 ranging from approximately 35 to 150 nM .
- In Vivo Applications : In animal models, the administration of this compound has shown potential in enhancing anti-tumor immunity by promoting resident memory CD8+ T cell differentiation while suppressing short-lived effector cell populations .
- Clinical Trials : Several other AHR antagonists are currently undergoing clinical trials for their safety and efficacy in treating solid tumors, which may pave the way for future studies involving this compound .
属性
分子式 |
C25H24FN7 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
(3R)-N-[2-(5-fluoropyridin-3-yl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C25H24FN7/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32)/t17-/m1/s1 |
InChI 键 |
QPFPBVPZIIDXGT-QGZVFWFLSA-N |
手性 SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F |
规范 SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















